An In-depth Technical Guide to the Core Chemical and Physical Properties of p-Menthan-7-ol
An In-depth Technical Guide to the Core Chemical and Physical Properties of p-Menthan-7-ol
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of p-Menthan-7-ol, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from a variety of scientific sources and databases to ensure accuracy and depth.
Chemical Identity and Structure
p-Menthan-7-ol, also known by synonyms such as 4-isopropylcyclohexanemethanol and Mayol, is a monoterpenoid alcohol.[1][2][3] It is a saturated derivative of p-cymene and exists as a mixture of cis and trans isomers.[4] The commercial product is typically a clear, colorless liquid with a fresh, floral odor reminiscent of magnolia and muguet.[2][4][5] It is widely used as a fragrance ingredient in various consumer products and as a flavoring agent.[1][2]
The chemical structure of p-Menthan-7-ol consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The relative stereochemistry of these two substituents gives rise to the cis and trans isomers.
Physicochemical Properties
The physical and chemical properties of p-Menthan-7-ol are summarized in the tables below. It is important to note that some properties may vary depending on the isomeric ratio of the sample.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C10H20O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [2][5] |
| Odor | Fresh, clean, floral, magnolia, grassy | [2][4] |
| CAS Number | 5502-75-0 (for the mixture) | [1][2][3] |
| 13828-37-0 (cis-isomer) | [1] | |
| 13674-19-6 (trans-isomer) | [1] |
Table 2: Quantitative Physical and Chemical Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 223-224 °C | @ 760 mm Hg (est.) | [6] |
| 114 °C | @ 11 Torr | [2] | |
| 101 °C | @ 2 Torr | [3] | |
| Density | 0.9332 g/cm³ | @ 20 °C | [2] |
| 0.9051 g/cm³ | @ 30 °C | [3] | |
| Refractive Index | 1.466 - 1.471 | @ 20 °C | [2] |
| Water Solubility | Practically insoluble | @ 25 °C (est.) | [2] |
| logP (o/w) | 3.190 - 3.243 (est.) | [6][7] | |
| Flash Point | 97.2 °C (TCC, est.) | [6][7] | |
| Vapor Pressure | 0.019 mmHg | @ 25 °C (est.) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of p-Menthan-7-ol.
Synthesis: Hydrogenation of Cuminaldehyde
p-Menthan-7-ol can be synthesized by the catalytic hydrogenation of cuminaldehyde.[4] This process involves the reduction of both the aldehyde group and the aromatic ring.
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave reactor is charged with cuminaldehyde and a suitable hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst such as Rhodium on carbon). The amount of catalyst can range from 1-5% by weight of the starting material. A solvent such as ethanol may be used, although solvent-free conditions have also been reported for similar hydrogenations.
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm) and heated to a temperature between 100-150 °C. The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Product: The resulting crude product is a mixture of cis- and trans-p-Menthan-7-ol.
Purification: Fractional Vacuum Distillation
The cis and trans isomers of p-Menthan-7-ol have slightly different boiling points, which allows for their separation by fractional vacuum distillation. This is particularly useful for obtaining a product enriched in the desired isomer, as the odor profile can be dependent on the isomeric ratio.[8]
Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a distillation head with a condenser, and receiving flasks is assembled. The system should be properly sealed to maintain a vacuum.
-
Distillation: The crude p-Menthan-7-ol is placed in the distillation flask. A vacuum is applied to the system, and the flask is gently heated in an oil bath.
-
Fraction Collection: As the mixture begins to boil, the vapor will rise through the column and condense in the distillation head. The distillation is controlled by adjusting the reflux ratio to achieve good separation. Fractions are collected at different temperature ranges. The lower-boiling isomer will distill first. The separation is typically monitored by gas chromatography.
-
Product Isolation: The collected fractions are analyzed to determine their isomeric composition. Fractions with the desired purity are combined.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of the components in a p-Menthan-7-ol sample.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the p-Menthan-7-ol sample is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is around 100 µg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a temperature that ensures rapid vaporization (e.g., 250 °C). A split injection mode is often used to prevent column overloading.
-
Oven Temperature Program: A temperature program is used to separate the isomers and any impurities. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of p-Menthan-7-ol.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Characteristic signals for the isopropyl group, the cyclohexyl ring protons, and the hydroxymethyl group are expected. The chemical shifts and coupling constants will differ for the cis and trans isomers. | [9][10][11] |
| ¹³C NMR | Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl group and in the vicinity of the isopropyl group will be particularly informative for distinguishing between isomers. | [9][10][11] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 156, with characteristic fragmentation patterns including the loss of water (M-18) and the isopropyl group (M-43). | [5] |
| Infrared (IR) Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching is typically seen around 1050 cm⁻¹. | [5][12][13][14] |
Biological Activity and Signaling Pathways
The primary biological activity of p-Menthan-7-ol that has been extensively studied is its interaction with the olfactory system as a fragrance molecule. The precise mechanism of action at the molecular level, including specific olfactory receptor interactions, is not well-documented for this particular compound. However, the general mechanism of olfaction provides a conceptual framework.
For drug development professionals, it is important to note that while p-Menthan-7-ol is primarily used for its sensory properties, many terpenoids exhibit a range of other biological activities. However, there is currently a lack of substantial research into the effects of p-Menthan-7-ol on other signaling pathways, ion channels, or receptor systems.
Toxicological Profile
The safety of p-Menthan-7-ol, particularly the cis-isomer, has been reviewed for its use as a fragrance ingredient.[15][16] The available toxicological data is summarized below.
Table 4: Summary of Toxicological Data for cis-p-Menthan-7-ol
| Endpoint | Result | Source(s) |
| Genotoxicity | Not genotoxic | [1] |
| Repeated Dose Toxicity | NOAEL = 100 mg/kg/day | [1] |
| Developmental Toxicity | NOAEL = 50 mg/kg/day | [1] |
| Reproductive Toxicity | NOAEL = 150 mg/kg/day | [1] |
| Skin Sensitization | NESIL = 17000 µg/cm² | [1] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [1] |
NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level
The data indicates a low potential for systemic toxicity and skin sensitization under the current conditions of use in consumer products.
Conclusion
p-Menthan-7-ol is a well-characterized monoterpenoid alcohol with established physicochemical properties. Its primary application is in the fragrance and flavor industries, where its pleasant floral scent is highly valued. While detailed protocols for its synthesis, purification, and analysis are available or can be derived from standard chemical practices, its biological activity beyond olfaction remains an under-researched area. The available toxicological data supports its safe use in consumer products at current inclusion levels. For researchers in drug development, while p-Menthan-7-ol itself may not be a primary candidate for therapeutic development without further investigation, its well-defined structure and properties make it a useful model compound for studies on the dermal absorption and sensory perception of small lipophilic molecules.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. p-Menthan-7-ol | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-muguet shiseol, 13674-19-6 [thegoodscentscompany.com]
- 7. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]
- 8. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
